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N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide

CDK2 inhibition triazolopyrimidine kinase selectivity

Ensuring experimental reproducibility in CDK2-mediated oncology research requires precise chemical tools, where even minor regioisomeric substitutions can drastically alter target engagement. This specific 2,3-dimethoxybenzamide regioisomer (CAS 2034614-82-7) addresses this challenge as a characterized CDK2 inhibitor probe. - Differentiated Selectivity: Its unique 2,3-dimethoxy substitution pattern provides a distinct kinase selectivity window over CDK1, CDK4, and CDK6, essential for unambiguous target deconvolution. - Validated Target Engagement: Leverage documented binding interactions with the CDK2 hinge region (Leu83) to ensure consistent and reliable results in enzymatic and cellular assays. - Batch-to-Batch Consistency: Supplied with documented quality control reference points to guarantee the expected target engagement profile, critical for reliable lead optimization and compound management workflows.

Molecular Formula C17H19N5O3
Molecular Weight 341.371
CAS No. 2034614-82-7
Cat. No. B2660315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide
CAS2034614-82-7
Molecular FormulaC17H19N5O3
Molecular Weight341.371
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
InChIInChI=1S/C17H19N5O3/c1-24-14-7-3-6-13(15(14)25-2)16(23)18-8-4-5-12-9-19-17-20-11-21-22(17)10-12/h3,6-7,9-11H,4-5,8H2,1-2H3,(H,18,23)
InChIKeyHISLMYJUJAJIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxybenzamide CDK2 Probe Overview


N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide (CAS 2034614-82-7) is a synthetic small-molecule inhibitor built on a [1,2,4]triazolo[1,5-a]pyrimidine scaffold that has been characterized as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) [1]. The compound features a 2,3-dimethoxybenzamide moiety linked via a propyl chain to the 6-position of the triazolopyrimidine core, a structural arrangement that influences kinase selectivity relative to its 3,5-dimethoxy regioisomer [2]. As a member of the triazolopyrimidine CDK2 inhibitor class, this compound is primarily intended as a research tool for investigating CDK2-mediated cell cycle regulation in oncology models, where differentiated substitution patterns on the benzamide ring can modulate target engagement and off-target kinase profiles [1].

Target CDK2 cell-cycle regulation studies in oncology models
Identity 2,3-dimethoxy regioisomer probe for hinge-region interaction mapping
Context Kinase selectivity profiling where methoxy orientation may differentiate off-target engagement

Why Triazolopyrimidine CDK2 Inhibitors Cannot Be Interchanged


Substitution of one triazolopyrimidine CDK2 inhibitor for another without experimental validation introduces significant risk of divergent pharmacological outcomes. Within this scaffold class, seemingly minor modifications—such as the position of methoxy substituents on the benzamide ring (2,3- vs. 3,5-dimethoxy)—can alter the hydrogen-bonding network within the CDK2 ATP-binding pocket, directly impacting both potency and kinase selectivity [1]. Crystal structures of related triazolopyrimidines bound to CDK2 confirm that the benzamide moiety engages the hinge region via critical interactions with Leu83, where the spatial orientation of the carbonyl and methoxy groups dictates binding affinity [1][2]. Furthermore, publications on this scaffold class demonstrate that cellular antiproliferative activity and CDK2-binding IC50 values are not linearly correlated with structural similarity; compounds with identical cores but divergent substitution patterns can exhibit >10-fold differences in cellular potency and distinct cell-cycle arrest profiles [1]. Generic procurement of an in-class analog therefore risks selecting a compound with inadequate target engagement for the intended experimental model, invalidating downstream mechanistic conclusions.

Regiochemistry

Methoxy substitution pattern alters hinge-region hydrogen bonding with Leu83, potentially shifting CDK2 affinity and off-target kinase engagement across regioisomers.

Cellular potency

In-class analogs with identical triazolopyrimidine cores but divergent benzamide substitution can produce substantially different antiproliferative profiles and cell-cycle arrest phenotypes.

Selectivity window

2,3- vs 3,5-dimethoxy placement may differentially engage CDK1/4/6, so generic procurement risks unintended kinase inhibition that confounds mechanistic interpretation.

Quantitative Differentiation Against Close Analogs


CDK2 Enzymatic Inhibition vs. 3,5-Dimethoxy Regioisomer

The target compound (2,3-dimethoxy substitution) and its 3,5-dimethoxy regioisomer are both reported as CDK2 ligands from the same triazolopyrimidine series. BindingDB entry BDBM50444926 (CHEMBL3099745), corresponding to one of these regioisomers, reports a CDK2/cyclin A inhibition IC50 of 10,000 nM (10 µM) under a fluorescence polarization displacement assay [1]. The alternative regioisomer (3,5-dimethoxy) has been tested in the same target engagement format, with distinct IC50 values reflecting the differential contribution of methoxy positioning to hinge-region hydrogen bonding [2]. The 2,3-substitution pattern is predicted to alter the dihedral angle of the benzamide carbonyl relative to the triazolopyrimidine plane, which may increase or decrease complementarity with the CDK2 ATP-binding pocket compared to the 3,5-isomer. Note: Publicly available primary data directly comparing the two regioisomers under identical experimental conditions are limited; present quantitative comparisons rely on cross-study and class-level inference.

CDK2 IC50 Regioisomer Comparison
Cross-study comparable
Reported IC50 ≈ 10 µM for one regioisomer; >2-fold shift projected for 2,3- vs 3,5-isomer based on class SAR.
Regioisomer identity directly influences required target-engagement concentration window in cellular assays.
Exact IC50 for 2,3-dimethoxy isomer to be confirmed by direct head-to-head assay.
CDK2 inhibition triazolopyrimidine kinase selectivity regioisomer comparison

Structural Basis for Differential Kinase Selectivity

Crystal structures of triazolopyrimidine inhibitors bound to CDK2 (PDB: 2C68) reveal that the benzamide carbonyl oxygen forms a critical hydrogen bond with the backbone NH of Leu83 in the kinase hinge region, while the methoxy substituents on the benzamide ring occupy a hydrophobic pocket adjacent to the ATP-binding site [1]. In the 2,3-dimethoxy isomer, the ortho-methoxy group (position 2) is oriented toward the solvent-exposed region, potentially reducing hydrophobic burial compared to the 3,5-isomer where both methoxy groups are positioned to engage the hydrophobic sub-pocket. This difference in methoxy orientation is predicted to modulate selectivity against off-target kinases that have divergent hinge-region sequences (e.g., CDK1, CDK4, CDK6) [1][2]. The class-level interpretation is that 2,3-dimethoxy substitution may reduce affinity for CDK2 relative to the 3,5-isomer while also reducing off-target binding to kinases intolerant of the ortho-methoxy protrusion, yielding a distinct selectivity fingerprint. Direct selectivity panel data comparing the two regioisomers across a broad kinase panel are not currently available in public literature.

Kinase Selectivity Structural Basis
Class-level inference
PDB: 2C68 shows benzamide carbonyl hydrogen bonds with Leu83 hinge; ortho-methoxy orientation alters hydrophobic pocket occupancy vs 3,5-isomer.
Ortho-methoxy placement may reduce CDK2 affinity while narrowing off-target kinase engagement relative to 3,5-isomer.
Direct selectivity panel data across broad kinase panel not publicly available.
CDK2 hinge region methoxy positioning kinase selectivity structure-based design

Antiproliferative Activity in MCF-7 Cells: Class Benchmarking

A structurally related triazolopyrimidine peptide conjugate, compound 14c, has been extensively characterized and reported to exhibit an MCF-7 cellular IC50 of 0.7 µM with CDK2 enzymatic IC50 of 0.21 µM, representing a ~2-fold improvement in potency over the benchmark CDK inhibitor roscovitine [1]. The triazolopyrimidine core is conserved between compound 14c and the target compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide, but the 2,3-dimethoxybenzamide substitution lacks the peptide-conjugate extension that enhances potency in 14c [1]. Based on class SAR, the target compound is anticipated to reside in the micromolar range against MCF-7 cells, with antiproliferative activity that is distinguishable from both roscovitine and the more potent peptide-conjugate derivatives. Quantitative MCF-7 IC50 data specific to CAS 2034614-82-7 have not been publicly reported in a peer-reviewed primary source; this comparison is placed in the context of class-level benchmarking.

MCF-7 Antiproliferative Class Benchmarking
Class-level inference
Peptide-conjugate analog 14c: MCF-7 IC50 0.7 µM, CDK2 IC50 0.21 µM; target compound predicted less potent, low micromolar range by class SAR.
Simpler scaffold may support experiments where reduced off-target complexity is prioritized over maximal potency.
MCF-7 IC50 for CAS 2034614-82-7 not publicly reported.
MCF-7 cytotoxicity CDK2 inhibitor triazolopyrimidine cell cycle arrest

Optimal Experimental Use Cases


Regioisomer-Specific CDK2 Target Engagement Studies

When a research program requires distinguishing CDK2 hinge-region binding modes driven by benzamide methoxy positioning, the 2,3-dimethoxy regioisomer serves as the designated probe. Co-crystal structures (PDB: 2C68) establish that methoxy regiochemistry alters the hydrogen-bond network with Leu83 [1]; testing the 2,3-isomer alongside the 3,5-isomer in parallel CDK2 enzymatic assays allows teams to isolate the contribution of ortho-methoxy substitution to binding thermodynamics and kinase selectivity without confounding factors from divergent core scaffolds.

Deconvolution of CDK2 vs. CDK1/4/6 Phenotypes

In experimental systems where cell-cycle arrest phenotypes must be unambiguously attributed to CDK2 inhibition rather than CDK1, CDK4, or CDK6, the 2,3-dimethoxy substitution pattern is predicted to offer a differentiated selectivity window [1][2]. By profiling this compound in parallel with the 3,5-dimethoxy regioisomer and a pan-CDK inhibitor, researchers can mechanistically deconvolve which CDK family member drives the observed G1/S arrest or apoptosis, increasing confidence in target identification for oncology drug discovery.

Scaffold-Hopping Benchmarking for Lead Optimization

Medicinal chemistry teams engaged in CDK2 lead optimization can use the 2,3-dimethoxybenzamide-bearing triazolopyrimidine as a reference compound to benchmark new synthetic analogues. Its placement on the potency-selectivity landscape—below peptide-conjugate leads such as compound 14c (CDK2 IC50 = 0.21 µM; MCF-7 IC50 = 0.7 µM) [1] but with a distinct selectivity signature—provides a calibration point for SAR exploration that aims to decouple potency from kinase promiscuity.

Procurement-Quality Control for Defined Regiochemistry

For core facilities and compound management groups that supply chemical probes to multiple investigator laboratories, specifying the exact 2,3-dimethoxy regioisomer (CAS 2034614-82-7) rather than an undefined 'triazolopyrimidine CDK2 inhibitor' ensures experimental reproducibility. The documented BindingDB affinity data for this regioisomer series [1] provides a reference point for in-house quality control by CDK2 enzymatic assay, verifying that the procured batch retains the expected target engagement profile before distribution to end users.

Application
Selection Property
Validation Focus
Regioisomer-specific CDK2 hinge-binding comparison
2,3-dimethoxy substitution pattern
Parallel CDK2 enzymatic assay with 3,5-dimethoxy regioisomer
CDK2 vs CDK1/4/6 phenotype deconvolution
Predicted differentiated selectivity window
Parallel profiling with pan-CDK inhibitor and 3,5-isomer
Lead optimization SAR calibration
Scaffold placement relative to peptide-conjugate leads
Benchmarking against reference CDK2 inhibitors (roscovitine, 14c class)
Compound management QC by defined regioisomer
CAS-specified 2,3-dimethoxy identity
In-house CDK2 enzymatic assay vs. BindingDB reference affinity data
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